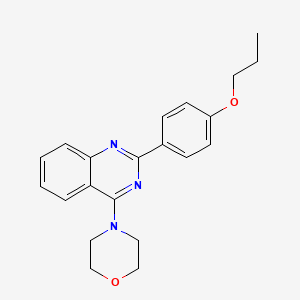
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline
説明
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline, also known as PD153035, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells. In
作用機序
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline works by selectively binding to the ATP-binding site of the EGFR protein. This binding prevents the activation of the protein and inhibits downstream signaling pathways that are necessary for cell growth and survival. This compound has been shown to be highly selective for EGFR and does not inhibit other related proteins, such as HER2 and HER3.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects both in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline is a highly selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. Its potency and selectivity also make it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experimental systems. Additionally, its potency can make it challenging to use in certain assays, as high concentrations of the compound may be required to observe an effect.
将来の方向性
There are several potential future directions for research on 4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in using this compound as a tool to study the role of EGFR in cancer biology and to identify new targets for cancer therapy.
科学的研究の応用
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of the EGFR protein, which is often overexpressed in cancer cells. This inhibition leads to a decrease in cell proliferation and an increase in cell death.
特性
IUPAC Name |
4-[2-(4-propoxyphenyl)quinazolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-13-26-17-9-7-16(8-10-17)20-22-19-6-4-3-5-18(19)21(23-20)24-11-14-25-15-12-24/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAGSWSOMAOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4682836.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4682838.png)
![N-{[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B4682857.png)

![ethyl [1,6,7-trimethyl-3-(2-methyl-2-propen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B4682862.png)
![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4682866.png)
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-methylacetamide](/img/structure/B4682873.png)
![ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate](/img/structure/B4682881.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B4682892.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4682897.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4682920.png)
![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4682932.png)
![4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4682938.png)